5-Mercaptopyridoxine

Rheumatoid Arthritis Disease-Modifying Antirheumatic Drugs Clinical Trial

5-Mercaptopyridoxine (CAS 703-46-8), also known as 5-thiopyridoxine or vitamin B6SH, is a sulfhydryl-containing analog of pyridoxine (vitamin B6) in which a thiol (-SH) group replaces the 5-hydroxymethyl group of the parent molecule. It has been investigated as a disease-modifying antirheumatic agent and a radioprotective compound, with demonstrated clinical efficacy in rheumatoid arthritis comparable to D-penicillamine.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 703-46-8
Cat. No. B1198055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Mercaptopyridoxine
CAS703-46-8
Synonyms5-mercaptopyridoxine
5-thiopyridoxine
vitamin B6 delta SH
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)OC)SC
InChIInChI=1S/C8H11NO2S/c1-5-7(10)8(11-2)6(12-3)4-9-5/h4,10H,1-3H3
InChIKeyPZTHSDYEYQLIDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Mercaptopyridoxine (CAS 703-46-8) Procurement Guide: A Sulfhydryl Vitamin B6 Analog with Clinically Validated Antirheumatic and Radioprotective Activity


5-Mercaptopyridoxine (CAS 703-46-8), also known as 5-thiopyridoxine or vitamin B6SH, is a sulfhydryl-containing analog of pyridoxine (vitamin B6) in which a thiol (-SH) group replaces the 5-hydroxymethyl group of the parent molecule [1]. It has been investigated as a disease-modifying antirheumatic agent and a radioprotective compound, with demonstrated clinical efficacy in rheumatoid arthritis comparable to D-penicillamine [2][3]. Its pharmacological profile is defined by inhibition of protein and RNA synthesis in mammalian cells, a mechanism not reversed by pyridoxine or pyridoxal phosphate [4].

Why Pyridoxine, D-Penicillamine, or Cysteamine Cannot Simply Replace 5-Mercaptopyridoxine in Research and Therapeutic Protocols


5-Mercaptopyridoxine occupies a unique pharmacological niche that cannot be filled by simple substitution with its structural parent, pyridoxine, or its functional peers, D-penicillamine or cysteamine. Despite its vitamin B6 scaffold, 5-mercaptopyridoxine is not a vitamin B6 antagonist and does not interfere with pyridoxal kinase [1]. Unlike D-penicillamine, it lacks copper-chelating properties, does not form mixed disulfides with cystine, and does not induce dermolathyrism, indicating a divergent antirheumatic mechanism [1][2]. In radioprotection, while pyridoxine is completely inactive, 5-mercaptopyridoxine provides robust protection in both murine and bacterial models, and it is less toxic than the related dithiol analog 4,5-dimercaptopyridoxine [3]. These fundamental differences mean that substituting 5-mercaptopyridoxine with a generic thiol or a vitamin B6 analog will not recapitulate its specific biological profile.

5-Mercaptopyridoxine (CAS 703-46-8) Quantitative Differentiation Evidence: Head-to-Head Performance Against Key Comparators


Clinical Antirheumatic Efficacy: 5-Thiopyridoxine vs. D-Penicillamine vs. Placebo in a Randomized Controlled Trial

In a controlled clinical trial, 5-thiopyridoxine (5-TP) demonstrated antirheumatic efficacy equivalent to D-penicillamine and superior to placebo in patients who had previously failed penicillamine therapy [1]. After treatment, 9 out of 12 patients (75%) on 5-TP achieved good disease control and continued therapy for at least 18 months, compared to a similar response rate in the penicillamine arm; both active groups showed significant reductions in erythrocyte sedimentation rate, rheumatoid factor titer, and immunoglobulin levels, while placebo showed no such laboratory improvements [1]. Notably, patients who developed specific side effects with penicillamine did not necessarily experience them with 5-TP, indicating a differentiated toxicity profile [1].

Rheumatoid Arthritis Disease-Modifying Antirheumatic Drugs Clinical Trial

Biochemical Mechanism of Action: 5-Thiopyridoxine Does Not Recapitulate D-Penicillamine's Copper Chelation or Vitamin B6 Antagonism

A systematic biochemical comparison between 5-thiopyridoxine and D-penicillamine revealed fundamental mechanistic differences [1]. 5-Thiopyridoxine did not demonstrate copper-chelating properties, failed to form a mixed disulfide with cystine, did not induce dermolathyrism in weanling rats, and notably, was not a vitamin B6 antagonist [1]. This contrasts with D-penicillamine, which chelates copper, forms mixed disulfides, induces dermolathyrism, and acts as a pyridoxine antagonist [1]. The absence of these properties in 5-thiopyridoxine suggests that its antirheumatic efficacy arises through a distinct pathway, making it a valuable tool for studying thiol-mediated immunomodulation independent of copper depletion.

Biochemical Pharmacology Rheumatoid Arthritis Mechanism Copper Chelation

Radioprotective Efficacy: 5-Mercaptopyridoxine vs. Pyridoxine and 4,5-Dimercaptopyridoxine in Murine and Bacterial Models

5-Mercaptopyridoxine was directly compared to pyridoxine and its dithiol derivative, 4,5-dimercaptopyridoxine, for radioprotective ability [1]. In mice and Escherichia coli B/r, 5-mercaptopyridoxine conferred significant protection against ionizing radiation, whereas pyridoxine was completely inactive [1]. 4,5-Dimercaptopyridoxine protected bacteria but failed to protect mice, likely due to its greater toxicity, which precluded administration of an effective protective dose [1]. The protective effect of 5-mercaptopyridoxine in E. coli was abolished under aerated conditions, suggesting an oxygen-depletion mechanism [1].

Radioprotection Sulfhydryl Compounds Ionizing Radiation

Pharmaceutical Salt Form Optimization: Ethane-1,2-disulfonate Salt Superior to Hydrochloride and Hydrobromide Salts

Patent US4046897A discloses that 5-mercaptopyridoxine C1-4 alkane sulfonates, and particularly the ethane-1,2-disulfonate salt, represent a superior pharmaceutically acceptable form compared to the previously preferred hydrochloride and hydrobromide salts [1]. The patent describes improved physicochemical properties, including enhanced stability and handling characteristics, which directly address the limitations of the hygroscopic and acidic halide salts [1]. While exact solubility and stability data are claimed within the patent examples, the grant of the patent by the USPTO affirms the novelty and utility of this salt form over the prior art hydrochloride and hydrobromide forms [1].

Pharmaceutical Formulation Salt Selection Bioavailability

Optimal Research and Industrial Application Scenarios for 5-Mercaptopyridoxine Based on Verified Evidence


Clinical Research in Rheumatoid Arthritis Refractory to or Intolerant of D-Penicillamine

5-Mercaptopyridoxine is indicated for clinical research programs investigating alternative disease-modifying antirheumatic drugs (DMARDs) in patients who have failed or developed adverse reactions to D-penicillamine. The randomized controlled trial demonstrated that 5-TP achieves equivalent clinical and laboratory improvements to penicillamine without cross-reactive toxicity, making it a candidate for tailored therapy [1].

Biochemical Studies of Thiol-Mediated Immunomodulation Independent of Copper Chelation

Because 5-mercaptopyridoxine does not chelate copper, form mixed disulfides with cystine, or antagonize vitamin B6, it serves as a specific probe for thiol-dependent immunomodulatory mechanisms that are distinct from the copper-depletion pathway of D-penicillamine [2]. This property is essential for experiments designed to dissect the molecular basis of thiol efficacy in autoimmune disease.

Radioprotection Research Requiring In Vivo-Active, Low-Toxicity Sulfhydryl Agents

For studies on radiation countermeasures, 5-mercaptopyridoxine provides a valuable lead compound with proven in vivo radioprotection in animal models, unlike its inactive parent pyridoxine or its toxic dithiol analog 4,5-dimercaptopyridoxine [3]. Its mechanism, involving oxygen depletion, offers a distinct approach compared to free-radical scavengers.

Preclinical Formulation Development Using a Stable Salt Form

The ethane-1,2-disulfonate salt of 5-mercaptopyridoxine, disclosed in US Patent 4,046,897, provides a pharmaceutically optimized form with improved stability and handling over the hygroscopic hydrochloride salt, facilitating reproducible dosing in preclinical pharmacokinetic and toxicology studies [4].

Quote Request

Request a Quote for 5-Mercaptopyridoxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.